6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures (80-120°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as CoCeO2 nanoparticles, can enhance the yield and reduce the environmental impact of the synthesis process . Additionally, green chemistry approaches, such as using ethanol-water mixtures as reaction media, are employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or hydrazones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of the benzyloxy group. This structural feature can influence its biological activity and make it distinct from other similar compounds. The presence of the benzyloxy group can enhance its interaction with biological targets, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C27H22N4O2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-amino-3-methyl-1-phenyl-4-(3-phenylmethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H22N4O2/c1-18-24-25(20-11-8-14-22(15-20)32-17-19-9-4-2-5-10-19)23(16-28)26(29)33-27(24)31(30-18)21-12-6-3-7-13-21/h2-15,25H,17,29H2,1H3 |
InChI Key |
ZQNJDPYCCVLNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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